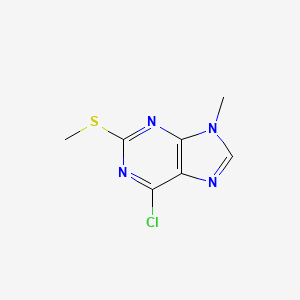

2-Methylthio-6-chloro-9-methylpurine

描述

2-Methylthio-6-chloro-9-methylpurine is a substituted purine derivative characterized by a methylthio (-SMe) group at the C2 position, a chloro (-Cl) substituent at C6, and a methyl (-Me) group at the N9 position. This compound is of interest in medicinal chemistry due to the pharmacological versatility of purine analogues, which are frequently explored as cytotoxic agents, antiviral compounds, or intermediates in nucleoside synthesis .

属性

IUPAC Name |

6-chloro-9-methyl-2-methylsulfanylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4S/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNKZTXYNUAHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721958 | |

| Record name | 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40423-35-6 | |

| Record name | 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Methylthio-6-chloro-9-methylpurine is a thiopurine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunosuppression. This article reviews the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Structure : this compound is characterized by a methylthio group at the 2-position and a chloro group at the 6-position of the purine ring. Its molecular formula is C₉H₁₀ClN₅S.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including glioblastoma and melanoma. The compound's mechanism involves:

- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Modulation of Signaling Pathways : The compound affects critical signaling pathways, such as those involving tropomyosin receptor kinases (TRKs), which are essential for cell growth and differentiation .

2. Immunosuppressive Effects

Similar to other thiopurines, this compound may exert immunosuppressive effects, making it a candidate for treating autoimmune diseases. Its immunosuppressive properties are attributed to:

- Inhibition of Lymphocyte Proliferation : this compound can reduce the proliferation of lymphocytes, which is beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits specific kinases involved in cellular signaling, thereby altering gene expression and cellular metabolism.

- Metabolic Pathways : The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects .

In Vitro Studies

A study evaluating various thiopurines, including this compound, demonstrated its potency against glioblastoma SNB-19 and melanoma C-32 cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SNB-19 | 15 | Induction of apoptosis |

| C-32 | 10 | Cell cycle arrest |

These findings suggest that the compound could be a viable candidate for further development in cancer therapy .

Animal Model Studies

In animal models, varying dosages of this compound were tested to assess its therapeutic window. Results indicated:

| Dosage (mg/kg) | Effect on Tumor Growth | Toxicity Level |

|---|---|---|

| 5 | Moderate inhibition | Low |

| 10 | Significant inhibition | Moderate |

| 20 | Severe toxicity | High |

These studies highlight the importance of dosage optimization in maximizing therapeutic efficacy while minimizing toxicity.

相似化合物的比较

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of purine derivatives are highly dependent on substituents at the C2, C6, and N9 positions. Below is a detailed comparison of 2-methylthio-6-chloro-9-methylpurine with key analogues:

Table 1: Substituent Comparison and Key Properties

*Calculated based on formula C₇H₇ClN₄S.

Crystallographic and Solubility Data

- 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine crystallizes with two independent molecules in the asymmetric unit, forming a 3D network via C–H⋯O/N hydrogen bonds and π-stacking (centroid distance: 3.8968 Å) .

准备方法

Key Preparation Strategies

The preparation methods for 2-Methylthio-6-chloro-9-methylpurine generally involve:

- Substitution reactions on dichloropurine derivatives

- Formation of methylthio substituents via nucleophilic substitution

- Selective methylation at the N9 position

Preparation of the 6-Chloro-2-(methylthio) Purine Core

A patented method (CN108947878A) describes a practical and efficient synthesis of 6-chloro-2-(methylthiomethyl) purine derivatives, which are closely related to 2-methylthio-6-chloropurine compounds. The key steps include:

Generation of methyl mercaptan potassium by passing methyl mercaptan gas into a non-polar organic solvent containing potassium hydroxide at low temperatures (0-10 °C). The methyl mercaptan gas is prepared by reacting sodium methyl mercaptide with sulfuric acid, followed by drying and cryogenic condensation to obtain pure gas.

Nucleophilic substitution reaction of 2,6-dichloropurine (2,6-DCT) with methyl mercaptan potassium in the presence of a cyclic amine catalyst (e.g., triethylene diamine) in a non-polar organic solvent such as toluene. This reaction proceeds with high yield (up to 92%) and selectivity for the substitution at the 2-position, leaving the 6-chloro substituent intact.

The molar ratios of 2,6-DCT, methyl mercaptan potassium, and cyclic amine catalyst are optimized around 1:1.01-1.5:0.01-0.1 to balance reaction rate and yield.

This method benefits from using recyclable non-polar solvents and mild reaction conditions, enhancing its industrial applicability.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Sodium methyl mercaptide + H2SO4 → methyl mercaptan gas (dry, purified) | Pure methyl mercaptan gas |

| 2 | Methyl mercaptan gas + KOH in non-polar solvent (0-10 °C) | Methyl mercaptan potassium solution |

| 3 | 2,6-Dichloropurine + methyl mercaptan potassium + cyclic amine catalyst (toluene, reflux) | 6-Chloro-2-(methylthio) purine (high yield, ~92%) |

Methylation at the N9 Position

Selective methylation at the N9 position of purines is a known synthetic challenge due to competing alkylation at N7. Recent research (ACS Omega, 2024) has advanced regioselective N9 methylation methods using:

- N-trimethylsilylation of purine derivatives followed by reaction with methyl halides.

- Use of Lewis acid catalysts such as SnCl4 to promote regioselective alkylation.

- Optimization of reaction parameters such as solvent, temperature, and molar ratios to favor N9 over N7 substitution.

Although the 2024 study primarily focused on tert-alkylation at N7, the methodology and insights into regioselectivity are applicable and adaptable for methylation at N9, particularly for 6-chloropurine derivatives. The study demonstrated that:

- Reactions in non-polar solvents like 1,2-dichloroethane at room temperature with SnCl4 catalyst can achieve high selectivity.

- Reaction time and catalyst equivalents are critical to maximizing N9 substitution and minimizing by-products.

| Parameter | Optimal Conditions for N9 Methylation (Adapted) |

|---|---|

| Catalyst | SnCl4 (1.2-2.1 equivalents) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Room temperature (RT) |

| Reaction time | 3-19 hours |

| Methylating agent | Methyl bromide or methyl iodide |

| Yield | High regioselectivity with minimized N7 isomer formation |

Summary Table of Preparation Methods

Research Findings and Notes

- The use of cyclic amine catalysts such as triethylene diamine significantly improves the substitution reaction rate and yield for methylthio group installation.

- Maintaining low temperatures (0-10 °C) during methyl mercaptan potassium preparation prevents decomposition and ensures reagent purity.

- The non-polar organic solvent medium facilitates easier product isolation and solvent recycling.

- For methylation at N9, Lewis acid catalysis combined with silylation is a modern approach that enhances regioselectivity, overcoming traditional challenges of mixed isomer formation.

- The regioselectivity of alkylation can be influenced by solvent choice, catalyst loading, and reaction time, as shown in detailed studies on 6-chloropurine derivatives.

常见问题

Q. What are the established synthetic pathways for preparing 2-Methylthio-6-chloro-9-methylpurine?

The synthesis typically involves sequential substitution reactions on the purine core. A common approach includes:

- Chlorination : Using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the 6-position .

- Methylthio introduction : Reacting intermediate purines with methylthiolating agents (e.g., sodium methanethiolate) at the 2-position .

- Methylation : Alkylation at the 9-position using methyl iodide or dimethyl sulfate under basic conditions . Key challenges include controlling regioselectivity and minimizing side reactions, which require precise stoichiometry and temperature control (70–90°C for chlorination) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methylthio at C2: δ ~2.5 ppm for S-CH₃ protons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 229.04 for C₇H₇ClN₄S) .

- X-ray Crystallography : Resolving crystal structures for unambiguous assignment, as demonstrated for analogous purine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates during chlorination .

- Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency at the 2-position .

- Workup protocols : Sequential chromatography (silica gel followed by HPLC) isolates high-purity product (>98%) . Example: A 15% yield increase was reported using microwave-assisted synthesis for analogous purines, reducing reaction time from 12h to 2h .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (e.g., recombinant vs. native kinases) .

- Purity thresholds : Impurities >5% (e.g., dechlorinated byproducts) may skew activity results; rigorous HPLC validation is critical .

- Structural analogs : Subtle differences in substituents (e.g., 9-methyl vs. 9-isopropyl) drastically alter binding affinity . Mitigation includes standardizing assay protocols and cross-referencing with computational docking studies .

Q. What computational methods are effective in predicting interactions between this compound and biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding to kinases (e.g., CDK2) by simulating hydrogen bonds between the chloro group and Lys33 .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity against phosphodiesterases .

- MD Simulations : Assess stability of purine-enzyme complexes over 100-ns trajectories to identify key hydrophobic interactions (e.g., methylthio with Phe80) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。